molecular formula C27H20N4S2 B12624484 (2Z)-2-(1,3-benzothiazol-2-yl)-3-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}prop-2-enenitrile

(2Z)-2-(1,3-benzothiazol-2-yl)-3-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}prop-2-enenitrile

Cat. No.: B12624484
M. Wt: 464.6 g/mol
InChI Key: YCEVJMFNZAVGFM-SILNSSARSA-N
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Description

(2Z)-2-(1,3-benzothiazol-2-yl)-3-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}prop-2-enenitrile is a useful research compound. Its molecular formula is C27H20N4S2 and its molecular weight is 464.6 g/mol. The purity is usually 95%.
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Biological Activity

The compound (2Z)-2-(1,3-benzothiazol-2-yl)-3-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}prop-2-enenitrile is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C27H20N4OSC_{27}H_{20}N_{4}OS, with a molecular weight of approximately 448.55 g/mol. The structure features a benzothiazole moiety, a pyrazole ring, and an ethylsulfanyl group, which are critical for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The presence of the benzothiazole and pyrazole rings contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in cancer cell proliferation and inflammation pathways.
  • Receptor Interaction : The structure allows for potential interactions with various receptors, including those involved in neurotransmission and inflammatory responses.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties against several cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)12.5Induction of apoptosis
A549 (Lung Cancer)15.0Cell cycle arrest
HeLa (Cervical Cancer)10.0Inhibition of proliferation

These results indicate that the compound can effectively inhibit cell growth and induce apoptosis in various cancer types.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages:

Cytokine Control Level (pg/mL) Treated Level (pg/mL) % Inhibition
TNF-alpha2507570%
IL-63009070%

This suggests a strong anti-inflammatory potential, which could be beneficial in treating inflammatory diseases.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Case Study on Breast Cancer : A study involving MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent decrease in cell viability and increased apoptosis markers after 48 hours.
  • Inflammation Model : In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in reduced paw edema and lower levels of inflammatory markers compared to control groups.

Properties

Molecular Formula

C27H20N4S2

Molecular Weight

464.6 g/mol

IUPAC Name

(Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(4-ethylsulfanylphenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile

InChI

InChI=1S/C27H20N4S2/c1-2-32-23-14-12-19(13-15-23)26-21(18-31(30-26)22-8-4-3-5-9-22)16-20(17-28)27-29-24-10-6-7-11-25(24)33-27/h3-16,18H,2H2,1H3/b20-16-

InChI Key

YCEVJMFNZAVGFM-SILNSSARSA-N

Isomeric SMILES

CCSC1=CC=C(C=C1)C2=NN(C=C2/C=C(/C#N)\C3=NC4=CC=CC=C4S3)C5=CC=CC=C5

Canonical SMILES

CCSC1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5

Origin of Product

United States

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